1-(1H-indol-3-yl)-3-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-3-(1-phenylethyl)urea is an organic compound that features both an indole and a phenylethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea can be synthesized through a multi-step process involving the reaction of indole derivatives with phenylethyl isocyanate. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Indole oxides and phenylethyl oxides.
Reduction: Indole amines and phenylethyl amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(1-phenylethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-3-(2-phenylethyl)urea: Similar structure but with a different substitution pattern on the phenylethyl group.
1-(1H-indol-3-yl)-3-(1-phenylpropyl)urea: Features a propyl group instead of an ethyl group.
1-(1H-indol-3-yl)-3-(1-phenylbutyl)urea: Contains a butyl group, leading to different physicochemical properties.
Uniqueness: 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both indole and phenylethyl groups provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)19-17(21)20-16-11-18-15-10-6-5-9-14(15)16/h2-12,18H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOWGOVNEAROPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.